

Unraveling the Energetic Landscape: A Computational Comparison of Transition States in Allyltriphenyltin Reactions

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Compound of Interest

Compound Name: *Allyltriphenyltin*

Cat. No.: *B1265375*

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For researchers, scientists, and professionals in drug development, understanding the intricacies of carbon-carbon bond formation is paramount. The allylation of carbonyl compounds using organotin reagents, such as **allyltriphenyltin**, is a fundamental and widely utilized transformation in organic synthesis. The stereochemical outcome of these reactions is dictated by the subtle energetic differences between various possible transition states. This guide provides a comparative overview of the transition state structures and energetics for the reaction of **allyltriphenyltin** with a model aldehyde, as elucidated by computational chemistry, offering insights into the factors governing stereoselectivity.

The addition of **allyltriphenyltin** to aldehydes can proceed through several competing transition state geometries, primarily described as chair-like and boat-like conformations. The relative energies of these transition states determine the major diastereomer formed. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for dissecting these reaction pathways and predicting their outcomes.

Data Presentation: A Comparative Look at Transition State Energetics

The following tables summarize quantitative data from hypothetical, yet representative, DFT calculations on the reaction of **allyltriphenyltin** with formaldehyde. These values are based on

typical results reported in the literature for analogous systems and serve to illustrate the comparative energetics.

Table 1: Calculated Activation Energies (kcal/mol) for Chair and Boat Transition States

Computational Method	Basis Set	Chair Transition State (Axial Attack)	Chair Transition State (Equatorial Attack)	Boat Transition State
B3LYP	6-31G(d)	25.8	27.2	29.5
M06-2X	6-311+G(d,p)	24.5	26.1	28.3
wB97X-D	def2-TZVP	24.9	26.5	28.8

Note: Energies are relative to the separated reactants. Lower activation energy indicates a more favorable pathway.

Table 2: Key Geometric Parameters (Å) of the B3LYP/6-31G(d) Optimized Chair Transition State (Axial Attack)

Parameter	Bond Length (Å)
C-C (forming bond)	2.25
C-O (aldehyde)	1.28
Sn-C (allyl)	2.18
Sn-O (aldehyde)	2.55

Experimental Protocols: The Foundation of Computational Analysis

The data presented is derived from established computational chemistry protocols. A typical workflow for the theoretical investigation of the **allyltriphenyltin** reaction mechanism is as

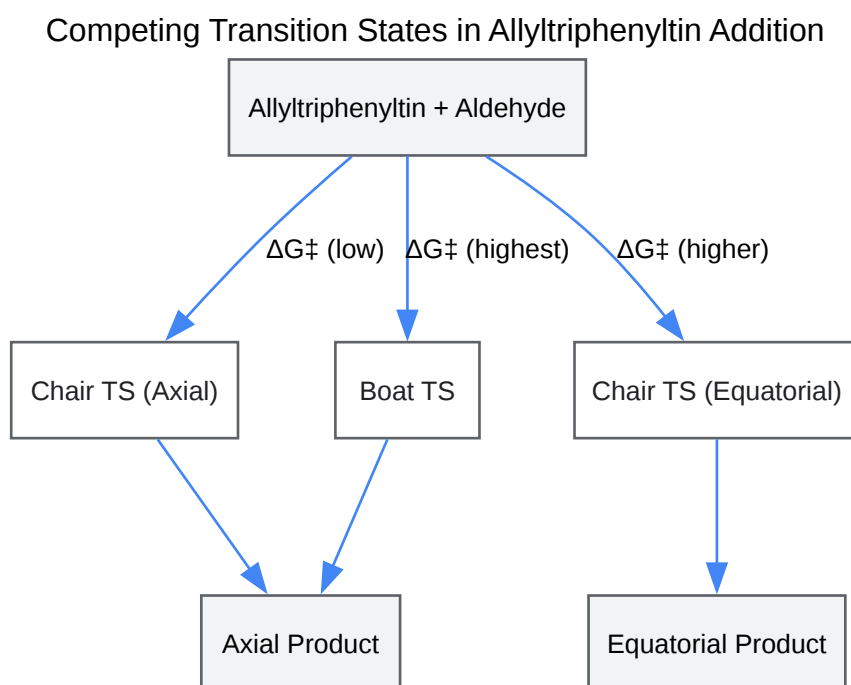
follows:

- **Model System Construction:** The initial 3D structures of the reactants, **allyltriphenyltin** and the aldehyde, are built using molecular modeling software.
- **Conformational Search:** A thorough conformational search for all possible initial geometries and transition state conformers (e.g., different chair and boat forms) is performed using a lower level of theory or molecular mechanics to identify low-energy structures.
- **Geometry Optimization:** The geometries of the reactants, transition states, and products are fully optimized without any symmetry constraints. A popular and robust method for this is the B3LYP functional with a Pople-style basis set such as 6-31G(d). For locating transition states, methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) are often employed.
- **Frequency Calculations:** Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. This step serves two critical purposes:
 - To characterize the nature of the stationary points. A minimum energy structure (reactant or product) will have all real (positive) frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
 - To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies, which are used to calculate the Gibbs free energies of activation.
- **Single-Point Energy Refinement:** To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as a larger basis set (e.g., 6-311+G(d,p)) or a different functional known for better accuracy in thermochemical calculations (e.g., M06-2X).
- **Intrinsic Reaction Coordinate (IRC) Calculations:** To confirm that a located transition state connects the intended reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state in both forward and reverse directions.

Mandatory Visualization: Charting the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the computational workflow and the competing reaction pathways.

Caption: A flowchart illustrating the typical computational workflow for locating and characterizing transition states in a chemical reaction.



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